molecular formula C20H26N4O2 B1288143 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide CAS No. 937604-10-9

4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide

Cat. No.: B1288143
CAS No.: 937604-10-9
M. Wt: 354.4 g/mol
InChI Key: ZDQDJHRVHLTWOB-UHFFFAOYSA-N
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Scientific Research Applications

4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide involves several steps. One common method includes the reaction of 4-benzylpiperazine with 2-(4-hydroxyphenyl)ethanol under specific conditions to form the intermediate 4-[2-(4-Benzylpiperazino)ethoxy]phenol. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Mechanism of Action

The mechanism of action of 4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

4-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzohydrazide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c21-22-20(25)18-6-8-19(9-7-18)26-15-14-23-10-12-24(13-11-23)16-17-4-2-1-3-5-17/h1-9H,10-16,21H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQDJHRVHLTWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)C(=O)NN)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701166399
Record name 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-10-9
Record name 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-[4-(Phenylmethyl)-1-piperazinyl]ethoxy]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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